

# The Discovery and Development of SQ109: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SQ109 is a novel diamine antibiotic currently under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Discovered through a large-scale combinatorial screen, SQ109 exhibits a unique multitarget mechanism of action, primarily inhibiting the essential mycobacterial membrane protein MmpL3, a transporter crucial for cell wall biosynthesis. This targeted disruption, coupled with secondary mechanisms including the dissipation of the proton motive force and inhibition of menaquinone synthesis, contributes to its potent bactericidal activity and a low propensity for resistance development. Preclinical studies have demonstrated significant in vitro and in vivo efficacy, with favorable pharmacokinetics and synergistic interactions with existing and novel anti-TB agents. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of SQ109, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

## **Discovery and Synthesis**

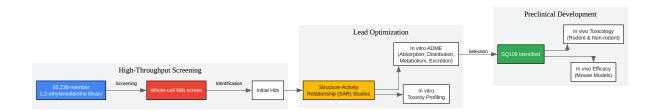
SQ109 was identified from a 63,238-member combinatorial library centered around the 1,2-ethylenediamine pharmacophore of ethambutol, a first-line anti-TB drug. The screening process, a collaboration between Sequella, Inc. and the National Institutes of Health, aimed to identify novel compounds with potent activity against Mycobacterium tuberculosis (Mtb).[1]



SQ109, an N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, emerged as a lead candidate due to its superior in vitro activity and favorable initial toxicological profile.

### **Experimental Workflow: From Library to Lead Candidate**

The discovery of SQ109 followed a structured, multi-step screening and optimization process. This workflow is designed to efficiently identify and characterize promising new chemical entities.



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Caption: A streamlined workflow of the discovery and preclinical development of SQ109.

#### **Mechanism of Action**

SQ109 exerts its antimycobacterial effect through a multi-pronged approach, distinguishing it from many existing anti-TB drugs.

#### **Primary Target: Inhibition of MmpL3**

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[2] MmpL3 is an essential protein that facilitates the transport of trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial cell wall.



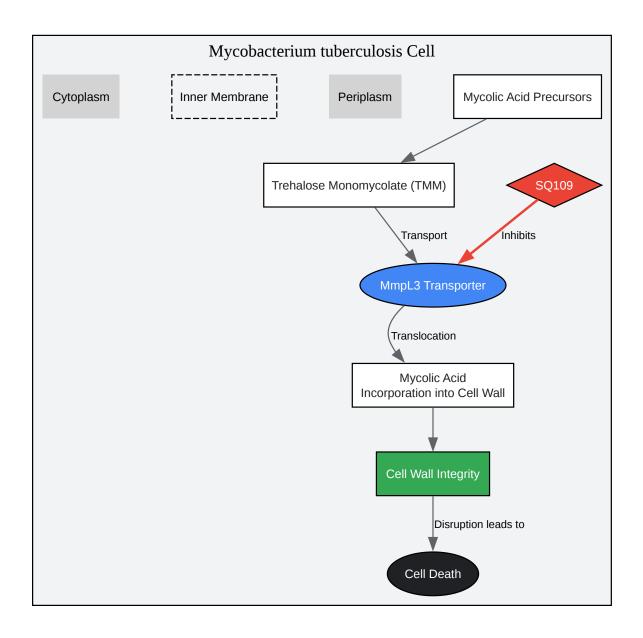
By binding to MmpL3, SQ109 obstructs the translocation of TMM across the inner membrane, triggering a cascade of detrimental effects:

- Accumulation of TMM: The blockage of MmpL3 leads to the intracellular buildup of TMM.
- Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the integration of mycolic acids into the cell wall.
- Compromised Cell Wall Integrity: The disruption of the cell wall structure results in heightened permeability and ultimately leads to bacterial cell death.

# Signaling Pathway: MmpL3 Inhibition and Cell Wall Disruption

The following diagram illustrates the central role of MmpL3 in mycolic acid metabolism and how its inhibition by SQ109 disrupts this essential pathway.





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Caption: The mechanism of action of SQ109 via the inhibition of the MmpL3 transporter.

## **Secondary Mechanisms of Action**

In addition to its primary target, SQ109 possesses multiple secondary mechanisms of action that contribute to its potent antimicrobial activity and low rate of spontaneous resistance. These include:



- Inhibition of Menaquinone Biosynthesis: SQ109 interferes with the biosynthesis of menaquinone, a crucial component of the electron transport chain in Mtb. By disrupting the electron transport chain, SQ109 inhibits respiration and diminishes ATP synthesis, effectively starving the bacterium of energy.
- Proton Motive Force Disruption: The compound functions as an uncoupler, collapsing the pH gradient across the mycobacterial membrane.

# Preclinical Development In Vitro Activity

SQ109 has demonstrated potent in vitro activity against a broad range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR clinical isolates.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

Strain/Profile	MIC (μg/mL)	MBC (μg/mL)	Reference(s)
H37Rv (pan- susceptible)	0.16 - 0.78	0.64	
Drug-Susceptible Clinical Isolates	0.16 - 0.64	-	_
Multidrug-Resistant (MDR) Strains	0.16 - 0.64	-	
Extensively Drug- Resistant (XDR) Strains	0.16 - 0.64	-	
Isoniazid-Resistant Strains	0.16 - 0.64	-	
Rifampicin-Resistant Strains	0.16 - 0.64	-	_
Ethambutol-Resistant Strains	0.16 - 0.64	-	_



SQ109 is bactericidal at concentrations close to its MIC. Furthermore, it exhibits a very low spontaneous mutation rate for resistance, estimated to be 2.55 x 10-11, which is 100- to 1000-fold lower than other anti-tubercular drugs.

## **In Vivo Efficacy**

In vivo studies in mouse models of chronic tuberculosis have demonstrated the efficacy of SQ109 both as a monotherapy and in combination regimens.

Table 2: In Vivo Efficacy of SQ109 in Mouse Models of Tuberculosis

Animal Model	Treatment Regimen	Duration	Efficacy Outcome	Reference(s)
C57BL/6 Mice	SQ109 (10 mg/kg) monotherapy	28 days	~1.5 - 2 log10 reduction in lung CFU	
C57BL/6 Mice	INH + RIF + SQ109 (10 mg/kg)	8 weeks	1.5 log10 lower lung CFU vs. INH + RIF + EMB	<del>-</del>
C57BL/6 Mice	INH + RIF + PZA + SQ109 (10 mg/kg)	8 weeks	1.5 log10 lower lung CFU vs. standard 4-drug regimen	_
Mtb-infected mice	SQ109 + Bedaquiline + PZA	3 months	Durable cure, superior to standard of care	_

Notably, replacing ethambutol with SQ109 in the standard four-drug regimen resulted in a 32-fold greater reduction in lung CFU in mice after 8 weeks of treatment.

#### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in various animal models, revealing key characteristics of SQ109's absorption, distribution, metabolism, and excretion.



Table 3: Pharmacokinetic Parameters of SQ109 in Preclinical Models

Species	Route	Dose	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Oral Bioavail ability (%)	Referen ce(s)
Mouse	IV	3 mg/kg	1038	-	3.5	-	
Mouse	РО	25 mg/kg	135	0.31	5.2	4	
Rabbit	РО	25 mg/kg	-	-	-	2.6	-

Despite a low oral bioavailability, SQ109 demonstrates a large volume of distribution and accumulates in target tissues. In mice, lung concentrations of SQ109 were found to be over 120-fold higher than in plasma following oral administration.

## **Synergistic Interactions**

SQ109 has shown synergistic or additive effects when combined with several first-line and novel anti-TB drugs.

Table 4: In Vitro Drug Interactions of SQ109 with Other Anti-TB Agents

Combination Drug	Interaction	Fold-Decrease in MIC of Combination Drug	Reference(s)
Isoniazid (INH)	Synergy	-	_
Rifampicin (RIF)	Synergy	8-fold	_
Ethambutol (EMB)	Additive	-	
Streptomycin	Additive	-	_
Bedaquiline (TMC207)	Synergy	4- to 8-fold	_

The strong synergistic interaction with rifampicin is particularly noteworthy, with sub-inhibitory concentrations of SQ109 increasing the activity of rifampicin eightfold.



# **Clinical Development**

SQ109 has progressed through Phase I and into Phase II clinical trials. Phase I studies demonstrated that SQ109 was safe and well-tolerated in healthy volunteers. Subsequent Phase IIa and IIb/III trials have evaluated its early bactericidal activity and efficacy in patients with both drug-sensitive and multidrug-resistant pulmonary TB. A Phase IIb/III trial in the Russian Federation showed that the addition of SQ109 to the standard of care for MDR-TB resulted in a significantly higher rate of sputum culture conversion at 6 months compared to placebo.

# Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

- Inoculum Preparation:M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 105 CFU/mL.
- Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate containing Middlebrook
   7H9 broth to achieve a range of final concentrations.
- Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Drug-free and media-only wells serve as controls.
- Incubation: The plate is sealed and incubated at 37°C for 7-14 days.
- MIC Reading: The MIC is determined as the lowest concentration of SQ109 that completely inhibits visible growth of M. tuberculosis.

# In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

- Animal Model: C57BL/6 mice are commonly used.
- Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU) to establish a chronic infection.



- Treatment: Treatment is initiated several weeks post-infection. SQ109 is administered orally by gavage, typically at a dose of 10 mg/kg/day, either as a monotherapy or in combination with other anti-TB drugs.
- Endpoint Measurement: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
- CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which colonyforming units (CFU) are counted to determine the bacterial load.

#### Pharmacokinetic Analysis by LC-MS/MS

- Animal Dosing: Mice or other animal models are administered SQ109 via intravenous or oral routes at a specified dose.
- Sample Collection: Blood and tissue samples (e.g., lung, spleen, liver) are collected at predetermined time points post-dosing.
- Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Proteins in plasma and tissue homogenates are precipitated, typically with acetonitrile, and the supernatant is collected.
- LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatographytandem mass spectrometry (LC-MS/MS) system. SQ109 is separated from other components by reverse-phase HPLC and quantified by mass spectrometry using multiple reaction monitoring (MRM).
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC (area under the curve) are calculated from the concentration-time data using appropriate software.

### Conclusion

SQ109 represents a promising new therapeutic agent in the fight against tuberculosis. Its novel, multi-target mechanism of action, potent bactericidal activity against drug-resistant strains, and synergistic interactions with other anti-TB drugs position it as a valuable component for future combination therapies. The favorable preclinical data and positive



outcomes in early clinical trials underscore its potential to shorten treatment durations and improve outcomes for patients with both drug-sensitive and drug-resistant tuberculosis. Further clinical development is warranted to fully elucidate the role of SQ109 in the evolving landscape of TB treatment.

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#### References

- 1. Animal Models of Mycobacteria Infection PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
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